An In-Depth Technical Guide to (1,1-Dioxido-2,3-dihydro-3-thienyl)amine Hydrochloride: Structure, Bonding, and Synthetic Considerations
An In-Depth Technical Guide to (1,1-Dioxido-2,3-dihydro-3-thienyl)amine Hydrochloride: Structure, Bonding, and Synthetic Considerations
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1,1-Dioxido-2,3-dihydro-3-thienyl)amine hydrochloride, a derivative of the 3-sulfolene scaffold, represents a class of sulfur-containing heterocyclic compounds with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive analysis of its chemical structure, the nature of its chemical bonding, and a discussion of its synthetic pathways and characterization. While experimental data for this specific molecule is limited in public literature, this guide synthesizes information from related sulfolene derivatives and computational studies to offer valuable insights for researchers. The sulfone functional group significantly influences the molecule's electronic properties and reactivity, making it an intriguing building block for further chemical exploration.
Introduction: The Sulfolene Scaffold in Chemical Science
Sulfur-containing heterocycles are of paramount importance in the development of pharmaceuticals and functional materials.[1] The thiophene ring, in particular, is a well-recognized isostere of the benzene ring and is present in numerous approved drugs, where it can modulate a molecule's pharmacokinetic and pharmacodynamic properties.[2] The oxidation of the sulfur atom to a sulfone, as seen in the dihydrothiophene dioxide (sulfolene) core of the title compound, dramatically alters the ring's geometry and electronic characteristics.
(1,1-Dioxido-2,3-dihydro-3-thienyl)amine hydrochloride, with the chemical formula C₄H₈ClNO₂S and a molecular weight of 169.63 g/mol , belongs to this class of modified heterocycles.[3][4] Its structure combines the rigid, polar sulfolene ring with a primary amine, presented as a hydrochloride salt. This combination of functional groups suggests potential for a range of chemical transformations and biological interactions.
Molecular Structure and Conformation
The core of (1,1-Dioxido-2,3-dihydro-3-thienyl)amine hydrochloride is the 2,3-dihydrothiophene 1,1-dioxide ring, a derivative of 3-sulfolene. X-ray diffraction studies of the parent 3-sulfolene (2,5-dihydrothiophene 1,1-dioxide) have shown its five-membered ring to be perfectly planar. This planarity arises from the sp² hybridization of the double-bonded carbons and the geometric constraints of the small ring.
For the title compound, the introduction of an sp³-hybridized carbon at the 3-position bearing the amine group would likely introduce a slight deviation from perfect planarity. The ring is expected to adopt an envelope or twisted conformation to minimize steric strain. The exocyclic amine group, protonated as a hydrochloride salt, will have a significant impact on the molecule's solubility and intermolecular interactions.
Figure 1: Chemical structure of (1,1-Dioxido-2,3-dihydro-3-thienyl)amine hydrochloride.
Chemical Bonding: A Deeper Look
The chemical bonding in (1,1-Dioxido-2,3-dihydro-3-thienyl)amine hydrochloride is characterized by a blend of covalent and ionic interactions, with significant influence from the hypervalent sulfur center.
The Sulfonyl Group (SO₂)
Computational and crystallographic studies on sulfonyl groups have challenged the traditional view of d-orbital participation in sulfur's hypervalency. The bonding is now better described as being highly polarized, with significant ionic character in the sulfur-oxygen bonds (S⁺-O⁻). This is augmented by reciprocal hyperconjugative interactions, where the substituents on the sulfur atom act as both electron donors and acceptors. This model suggests a more nuanced electronic structure than simple double bonds would imply.
The Dihydrothiophene Ring
The endocyclic double bond (C4=C5) consists of a standard sigma (σ) and pi (π) bond. The presence of the electron-withdrawing sulfonyl group significantly influences the electronic distribution within the ring. The protons on the carbon atoms adjacent to the sulfone group (at the 2- and 5-positions) are known to be more acidic than in typical alkenes.
The Aminium Hydrochloride Group
The primary amine at the 3-position is basic and readily forms a hydrochloride salt. This results in an ammonium cation (aminium) and a chloride anion. The N-H bonds in the aminium group are polarized, making the hydrogen atoms potential hydrogen bond donors. This ionic character is a key determinant of the compound's physical properties, such as its melting point and solubility in polar solvents.
Proposed Synthesis and Characterization
Proposed Synthetic Pathway
A potential synthesis could involve the following key steps:
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Halogenation of 3-Sulfolene: Reaction of 3-sulfolene with a halogenating agent, such as N-bromosuccinimide (NBS), could introduce a bromine atom at the allylic 3-position.
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Nucleophilic Substitution: The resulting 3-bromo-2,3-dihydrothiophene 1,1-dioxide could then undergo nucleophilic substitution with an amine source, such as ammonia or a protected amine equivalent (e.g., sodium azide followed by reduction).
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Hydrochloride Salt Formation: Treatment of the resulting 3-amino-2,3-dihydrothiophene 1,1-dioxide with hydrochloric acid would yield the final product.
Figure 2: Proposed synthetic pathway for (1,1-Dioxido-2,3-dihydro-3-thienyl)amine hydrochloride.
Characterization Methods
The successful synthesis of the target compound would be confirmed through a suite of analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Would be expected to show distinct signals for the vinyl protons, the aliphatic protons on the dihydrothiophene ring, and the protons of the aminium group. The chemical shifts and coupling constants would provide valuable information about the connectivity and stereochemistry of the molecule.
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¹³C NMR: Would reveal the chemical environments of the four carbon atoms in the ring, with the vinyl carbons appearing at higher chemical shifts than the sp³-hybridized carbons.
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Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for the sulfonyl group (strong asymmetric and symmetric S=O stretches, typically around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively), the N-H bonds of the aminium group (broad absorption in the 3200-2800 cm⁻¹ region), and the C=C double bond (around 1650-1600 cm⁻¹).[5][6][7][8][9]
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Mass Spectrometry (MS): Would be used to determine the molecular weight of the free amine and to analyze its fragmentation pattern, further confirming the structure.
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Elemental Analysis: Would provide the percentage composition of carbon, hydrogen, nitrogen, sulfur, and chlorine, which should match the calculated values for the molecular formula.
Table 1: Predicted Spectroscopic Data
| Technique | Predicted Key Features |
| ¹H NMR | Signals for vinyl protons (δ ~6-7 ppm), methine proton adjacent to NH₃⁺ (δ ~4-5 ppm), methylene protons (δ ~3-4 ppm), and broad NH₃⁺ signal. |
| ¹³C NMR | Signals for vinyl carbons (δ ~120-140 ppm), carbon bearing the aminium group (δ ~50-60 ppm), and the other sp³ carbon (δ ~40-50 ppm). |
| IR (cm⁻¹) | ~3200-2800 (broad, N-H stretch of NH₃⁺), ~1650 (C=C stretch), ~1320 (asymmetric SO₂ stretch), ~1140 (symmetric SO₂ stretch). |
Potential Applications in Drug Discovery and Development
While specific biological activities for (1,1-Dioxido-2,3-dihydro-3-thienyl)amine hydrochloride have not been extensively reported, the structural motifs present suggest several avenues for investigation in medicinal chemistry. The sulfone group is a key component in a variety of approved drugs, valued for its ability to act as a hydrogen bond acceptor and to improve metabolic stability.[1]
The rigid sulfolene scaffold can serve as a template for the spatial arrangement of pharmacophoric groups. The primary amine provides a handle for further derivatization, allowing for the synthesis of libraries of compounds for screening against various biological targets. Given the prevalence of amine-containing drugs and the unique properties of the sulfolene ring, this compound represents a valuable starting point for the development of novel therapeutic agents.
Conclusion
(1,1-Dioxido-2,3-dihydro-3-thienyl)amine hydrochloride is a fascinating molecule at the intersection of heterocyclic and sulfur chemistry. Its structure is defined by a nearly planar dihydrothiophene dioxide ring, a highly polarized sulfonyl group, and an ionizable aminium hydrochloride functional group. While detailed experimental characterization is not widely available, this guide has provided a framework for understanding its structure, bonding, and potential synthesis based on established chemical principles and data from related compounds. For researchers in drug discovery and materials science, this compound offers a versatile and intriguing scaffold for the development of novel molecules with unique properties. Further experimental investigation into its synthesis, reactivity, and biological activity is warranted to fully unlock its potential.
References
- Feng, M., Tang, B., Liang, S. H., & Jiang, X. (2016). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 16(11), 1200–1216.
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University of Colorado Boulder. Table of Characteristic IR Absorptions. Retrieved from [Link]
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ResearchGate. Infrared Spectra of Sulfones and Related Compounds. Retrieved from [Link]
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Maricopa Open Digital Press. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link]
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Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. Retrieved from [Link]
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University of California, Los Angeles. IR Absorption Table. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. The Role of Thiophene Derivatives in Modern Drug Discovery. Retrieved from [Link]
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